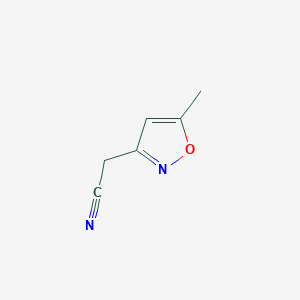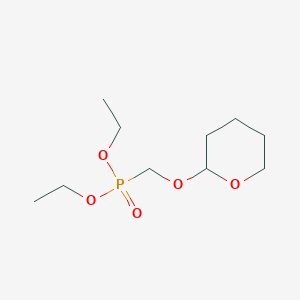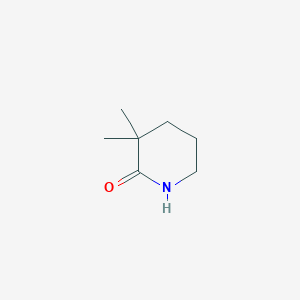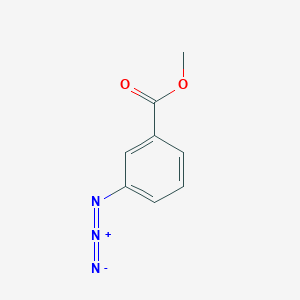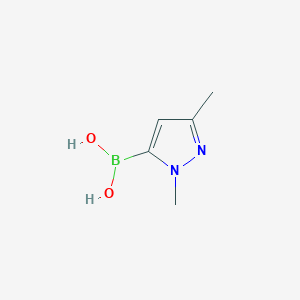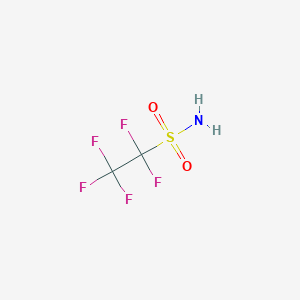
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
2-Nitro-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the linear formula C7H5F3N2O4S and a molecular weight of 270.18812. It is available for sale globally and is used in various applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions tailored to the functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a sulfonamide group (SO2NH2)12.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzenesulfonamide. However, the presence of reactive functional groups like the nitro group and the sulfonamide group suggests that it could participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Nitro-4-(trifluoromethyl)benzenesulfonamide can be determined by various experimental methods. Unfortunately, specific data on the physical and chemical properties of this compound are not readily available.Scientific Research Applications
Applications in Chemical Synthesis
Solid-Phase Synthesis : Benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, are used as key intermediates in various chemical transformations, particularly in solid-phase synthesis. These compounds are employed in creating diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).
Synthesis of Complex Molecules : Efficient multi-step synthetic processes have been developed using 4-nitro-2-(trifluoromethyl)aniline, a related compound, as a starting material for synthesizing complex molecules like Penoxsulam (Wu et al., 2013).
Medicinal Chemistry Applications
Enzyme Inhibitor Development : Benzenesulfonamides, including those with nitro groups, have been explored as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds show promise in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Drug Synthesis : Research has been conducted on synthesizing ABT-263, a Bcl-2 inhibitor, using intermediates like 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, showing potential in anticancer drug development (Wang et al., 2008).
Carbonic Anhydrase Inhibition : Compounds like 2-substituted-5-nitro-benzenesulfonamides have been studied for their inhibition of carbonic anhydrase, particularly targeting tumor-associated isoforms. This research is significant for cancer therapy (D'Ambrosio et al., 2008).
Material Science and Environmental Studies
Photooxidation Studies : Research on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been conducted, which contributes to understanding environmental degradation processes of these compounds (Miller & Crosby, 1983).
Metal Complex Synthesis : Studies on the synthesis and electronic properties of metal complexes containing sulfonamidoquinoline ligands, including 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, have been conducted, highlighting applications in materials science (Gole et al., 2021).
Safety And Hazards
While specific safety and hazard data for 2-Nitro-4-(trifluoromethyl)benzenesulfonamide are not available, compounds with similar functional groups can pose hazards. For instance, nitro compounds can be explosive, and sulfonamides may cause allergic reactions3. Always handle chemicals with appropriate safety precautions.
Future Directions
The future directions for 2-Nitro-4-(trifluoromethyl)benzenesulfonamide would depend on its applications and the results of further research. Currently, there is no specific information available on the future directions of this compound.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most accurate and detailed information.
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFIVMGFRULPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404542 | |
| Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
577-61-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)
